molecular formula C20H28Cl2N4O2 B5183241 Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

Cat. No.: B5183241
M. Wt: 427.4 g/mol
InChI Key: JGHWZDVRIOSEOF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents . The reaction conditions usually involve heating under reflux in solvents like pyridine or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2.2ClH/c1-3-26-19(25)18-15(2)21-20-23(14-13-22-11-7-4-8-12-22)16-9-5-6-10-17(16)24(18)20;;/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHWZDVRIOSEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CCN4CCCCC4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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